molecular formula C36H50N4O6 B3326456 (S)-2-((S)-2-Acetamido-4-phenylbutanamido)-4-methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)pentanamide CAS No. 254888-42-1

(S)-2-((S)-2-Acetamido-4-phenylbutanamido)-4-methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)pentanamide

Cat. No.: B3326456
CAS No.: 254888-42-1
M. Wt: 634.8 g/mol
InChI Key: AEKCYLCKBMCKDQ-KGSCVCOFSA-N
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Description

This compound is a stereochemically complex α-ketoamide derivative with multiple chiral centers, including (S)- and (R)-configured stereogenic atoms. Its structure features a pentanamide backbone substituted with phenyl, acetamido, and methyloxiran-2-yl groups, which contribute to its conformational rigidity and biological activity. The compound is structurally related to carfilzomib (PR-171), a proteasome inhibitor used in oncology to target multidrug-resistant cancers . The presence of the (R)-2-methyloxiran-2-yl moiety is critical for covalent binding to proteasomal subunits, while the phenylbutanamido and acetamido groups enhance target affinity and solubility .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N4O6/c1-23(2)19-29(32(42)36(6)22-46-36)38-35(45)31(21-27-15-11-8-12-16-27)40-34(44)30(20-24(3)4)39-33(43)28(37-25(5)41)18-17-26-13-9-7-10-14-26/h7-16,23-24,28-31H,17-22H2,1-6H3,(H,37,41)(H,38,45)(H,39,43)(H,40,44)/t28-,29-,30-,31-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKCYLCKBMCKDQ-KGSCVCOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-2-((S)-2-acetamido-4-phenylbutanamido)-4-methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)pentanamide, commonly referred to as a peptide-based drug candidate, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

  • CAS Number : 254888-42-1
  • Molecular Formula : C26H35N3O4
  • Molecular Weight : 455.58 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a peptide-based drug, with implications in cancer treatment and metabolic disorders. The following sections detail specific areas of activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit tumor growth in various preclinical models, particularly in murine cancer models. The mechanism involves the modulation of metabolic pathways associated with tumor growth.

Key Findings:

  • Efficacy in Tumor Models : In studies, the compound demonstrated a robust inhibition of tumor growth comparable to standard chemotherapeutic agents.
  • Mechanism of Action : It is believed to act by inhibiting specific enzymes involved in nucleotide metabolism, thereby disrupting the proliferation of cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound possesses favorable absorption and distribution characteristics. It exhibits high aqueous solubility and stability in plasma, which are critical for its therapeutic efficacy.

Pharmacokinetic Profile:

ParameterValue
BioavailabilityHigh
Half-life6 hours
Peak Plasma Concentration24 µg/mL

Synergistic Effects with Other Therapies

Research indicates that this compound may enhance the efficacy of existing therapies, such as PD-1 inhibitors. When used in combination with immunotherapy, it has shown improved outcomes in tumor reduction compared to monotherapy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A phase II clinical trial involving patients with advanced solid tumors showed a significant reduction in tumor size when administered alongside standard chemotherapy regimens.
    • Patient Demographics : 50 patients aged 30–65.
    • Treatment Duration : 12 weeks.
    • Results : 70% of patients exhibited a partial response.
  • Case Study 2 : In a study focusing on hematological malignancies, the compound demonstrated a synergistic effect when combined with targeted therapies, leading to enhanced survival rates.

Scientific Research Applications

Medicinal Chemistry

Proteasome Inhibition
The compound is structurally related to Carfilzomib, which functions by inhibiting the proteasome—a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. Research indicates that understanding impurities like (S)-2-Acetamido can help optimize the efficacy and safety profiles of proteasome inhibitors in clinical settings .

Drug Development and Quality Control

Analytical Chemistry
In drug development, identifying and characterizing impurities is critical for ensuring the safety and efficacy of pharmaceutical products. (S)-2-Acetamido is utilized in analytical methods to assess the purity of Carfilzomib formulations. Techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify this impurity, thus ensuring compliance with regulatory standards .

Case Studies

Case Study 1: Stability Studies
A study focusing on the stability of Carfilzomib formulations highlighted that the presence of (S)-2-Acetamido affects the degradation pathways of the drug under various storage conditions. The findings suggested that monitoring this impurity could provide insights into formulation stability and shelf-life predictions .

Case Study 2: Efficacy Correlation
Another research project investigated the correlation between the levels of (S)-2-Acetamido in Carfilzomib and its therapeutic outcomes in patients with multiple myeloma. The study concluded that higher concentrations of this impurity were associated with reduced efficacy, underscoring its importance in therapeutic monitoring .

Comparison with Similar Compounds

Morpholinoacetamido Derivative

A closely related analog, (S)-4-Methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide (CAS: 868540-17-4), replaces the acetamido group with a morpholinoacetamido substituent. This modification improves solubility (as evidenced by its storage requirements at 2–8°C) but may reduce proteasome binding efficiency due to steric hindrance from the morpholine ring .

α-Ketoamide Derivatives with Varied Aromatic Substituents

Compounds such as N-(4-Methoxyphenethyl)-2-oxo-5-phenylpentanamide (44) and N-(2-Chlorophenethyl)-2-oxo-5-phenylpentanamide (49) share the α-ketoamide core but lack the methyloxiran-2-yl group. These derivatives exhibit phospholipase A2 (PLA2) inhibitory activity, with compound 44 showing a molecular weight of 310.18 g/mol and a synthesis yield of 9% . In contrast, the target compound’s oxiran moiety enables irreversible proteasome inhibition, highlighting the role of electrophilic groups in defining mechanistic pathways .

Stereochemical Considerations

The compound’s chirality is essential for its activity. For example, the (R)-configuration of the methyloxiran-2-yl group is conserved in carfilzomib analogs to ensure proper orientation for covalent bond formation with the proteasome’s active site . Enantiomeric counterparts lacking this configuration show reduced efficacy, as demonstrated in studies of chiral discrimination in tartaric acid derivatives .

Q & A

Q. Characterization Methods :

TechniquePurposeExample Data
1H/13C NMR Confirm backbone structure and stereochemistryδ 7.2–7.4 ppm (aromatic protons), δ 1.2–2.1 ppm (methyl groups)
Mass Spectrometry (MS) Verify molecular weight[M+H]+ = calculated m/z ± 0.5 Da
Chiral HPLC Assess enantiomeric purityRetention time matching authentic standards

Basic: How is structural integrity confirmed, and what analytical discrepancies might arise?

Answer:
Structural validation relies on complementary techniques:

  • X-ray crystallography : Resolve absolute configuration for crystalline intermediates .
  • FT-IR : Identify amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹) to confirm peptide bonds .
  • Circular Dichroism (CD) : Detect chiral centers in solution-phase intermediates .

Q. Common Discrepancies :

  • NMR splitting anomalies : May indicate rotamers; mitigate by heating samples or using DMSO-d6 .
  • MS adducts : Sodium/potassium adducts require careful interpretation; use high-resolution MS .

Basic: What safety protocols are essential for handling and storing this compound?

Answer:

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation/hydrolysis .
  • Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (refer to GHS P201/P210 codes) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?

Answer:
DoE identifies critical factors (e.g., temperature, solvent polarity) for yield and purity:

  • Variables : Test solvent (DMF vs. THF), catalyst loading (0.1–1.0 eq.), and reaction time (2–24 hrs).
  • Response Surface Models : Predict optimal conditions (e.g., 45°C, DMF, 0.5 eq. EDC) .

Q. Example Optimization Table :

FactorRange TestedOptimal ValueImpact on Yield
Temperature25–60°C45°C↑ 30% yield
SolventDMF, THF, DCMDMF↑ solubility
Catalyst0.1–1.0 eq.0.5 eq.Minimizes side-products

Advanced: What methods resolve enantiomeric impurities in the final product?

Answer:

  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns for HPLC separation .
  • Kinetic Resolution : Enzymatic cleavage (e.g., lipases) selectively hydrolyzes undesired enantiomers .
  • Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., tartaric acid) .

Advanced: How are contradictory spectroscopic or bioactivity data analyzed?

Answer:

  • Cross-Validation : Compare NMR/MS data with computational predictions (DFT or MD simulations) .
  • Bioactivity Replication : Test in multiple cell lines (e.g., HEK293 vs. HeLa) with positive/negative controls .
  • Batch Analysis : Check for lot-to-lot variability in reagents or degradation (e.g., via stability studies) .

Advanced: What role do non-covalent interactions play in its reactivity or supramolecular assembly?

Answer:

  • Hydrogen Bonding : Stabilizes transition states in epoxide ring-opening reactions .
  • π-π Stacking : Aromatic phenyl groups influence aggregation in solution (monitored by DLS) .
  • Van der Waals Forces : Critical for crystal packing; leverage for co-crystallization with target proteins .

Advanced: How are in vitro pharmacological assays designed to evaluate its bioactivity?

Answer:

  • Target Engagement : Use SPR or ITC to measure binding affinity to proteases or kinases .
  • Cell Viability Assays : Dose-response curves (IC₅₀) in cancer lines (e.g., MCF-7) with MTT/PI staining .
  • Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS .

Advanced: How is low yield in the final coupling step troubleshooted?

Answer:

  • Activation Check : Confirm coupling reagent activity via a control reaction (e.g., benzoylation of glycine) .
  • Steric Hindrance Mitigation : Switch to bulkier bases (e.g., DIPEA) or reduce reaction scale .
  • Byproduct Analysis : Use LC-MS to identify dimers/oligomers; optimize stoichiometry (1.2 eq. nucleophile) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((S)-2-Acetamido-4-phenylbutanamido)-4-methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
(S)-2-((S)-2-Acetamido-4-phenylbutanamido)-4-methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)pentanamide

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